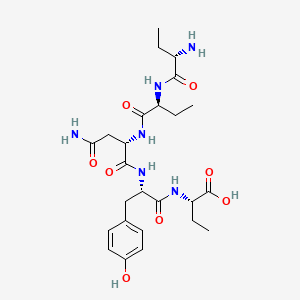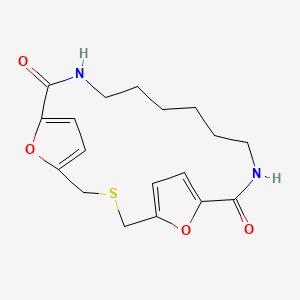
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: is a complex organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.48 g/mol . This compound is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms integrated into the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors or continuous flow systems , with careful monitoring of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives , while reduction may produce lower oxidation state derivatives .
Aplicaciones Científicas De Investigación
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
22,23-Dioxa-3-thia-10,17-diazatricyclo(17.2.1.1(sup 5,8))tricosa-5,7,19,21-tetraene-9,18-dione: shares similarities with other tricyclic compounds that contain oxygen, sulfur, and nitrogen atoms in their structures.
Similar compounds: include those with variations in the ring size, substituents, and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
67364-54-9 |
|---|---|
Fórmula molecular |
C18H22N2O4S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
22,23-dioxa-3-thia-10,17-diazatricyclo[17.2.1.15,8]tricosa-1(21),5,7,19-tetraene-9,18-dione |
InChI |
InChI=1S/C18H22N2O4S/c21-17-15-7-5-13(23-15)11-25-12-14-6-8-16(24-14)18(22)20-10-4-2-1-3-9-19-17/h5-8H,1-4,9-12H2,(H,19,21)(H,20,22) |
Clave InChI |
GGJFMGDJQIRXDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


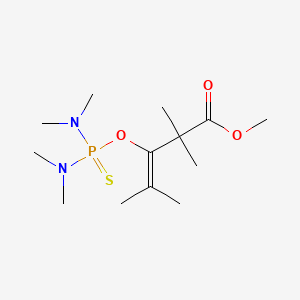


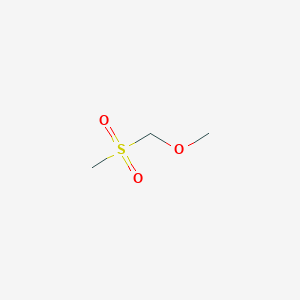
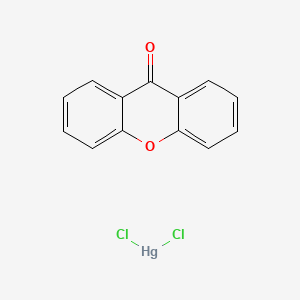

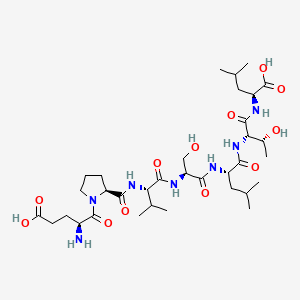

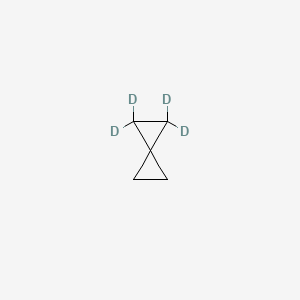

![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

